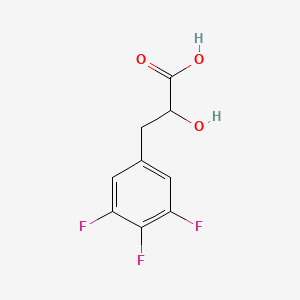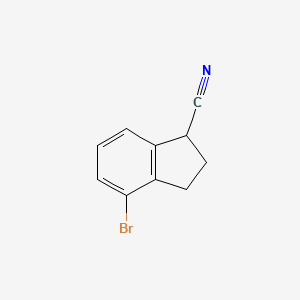
1-(1-methoxy-3-methylcyclopentyl)methanaminehydrochloride,Mixtureofdiastereomers
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Methoxy-3-methylcyclopentyl)methanaminehydrochloride, Mixture of Diastereomers, is a chemical compound with the empirical formula C8H18ClNO and a molecular weight of 179.69 g/mol . This compound is known for its unique structure, which includes a cyclopentyl ring substituted with a methoxy group and a methyl group, along with a methanamine group attached to the ring. The compound exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other.
Métodos De Preparación
The synthesis of 1-(1-methoxy-3-methylcyclopentyl)methanaminehydrochloride involves several steps. One common synthetic route includes the following steps:
Formation of the cyclopentyl ring: Starting with a suitable cyclopentane derivative, the methoxy and methyl groups are introduced through substitution reactions.
Introduction of the methanamine group: The methanamine group is attached to the cyclopentyl ring through a nucleophilic substitution reaction.
Hydrochloride formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial production methods typically involve optimizing these steps to achieve high yields and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure the desired product is obtained.
Análisis De Reacciones Químicas
1-(1-Methoxy-3-methylcyclopentyl)methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed depend on the specific conditions used.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the formation of reduced derivatives of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or methyl groups are replaced by other substituents.
Aplicaciones Científicas De Investigación
1-(1-Methoxy-3-methylcyclopentyl)methanaminehydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: It is used in biological studies to investigate the effects of cyclopentyl derivatives on biological systems.
Medicine: The compound is explored for its potential therapeutic properties, including its effects on neurotransmitter systems.
Mecanismo De Acción
The mechanism of action of 1-(1-methoxy-3-methylcyclopentyl)methanaminehydrochloride involves its interaction with molecular targets in biological systems. The compound is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
1-(1-Methoxy-3-methylcyclopentyl)methanaminehydrochloride can be compared with other similar compounds, such as:
1-(Methoxymethyl)cyclopentylmethanamine hydrochloride: This compound has a similar structure but lacks the methyl group on the cyclopentyl ring.
1-Methoxy-3-trimethylsiloxy-1,3-butadiene: This compound is used in different types of chemical reactions, such as the Diels-Alder reaction, and has different applications.
The uniqueness of 1-(1-methoxy-3-methylcyclopentyl)methanaminehydrochloride lies in its specific substitution pattern and the presence of the methanamine group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H18ClNO |
|---|---|
Peso molecular |
179.69 g/mol |
Nombre IUPAC |
(1-methoxy-3-methylcyclopentyl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c1-7-3-4-8(5-7,6-9)10-2;/h7H,3-6,9H2,1-2H3;1H |
Clave InChI |
BYVJQRZOEGWRAK-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(C1)(CN)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Tert-butyl octahydropyrrolo[2,3-b]pyrrole-1-carboxylate](/img/structure/B13615489.png)
![2-{[(tert-butoxy)carbonyl]amino}-3-[(2S)-oxolan-2-yl]propanoic acid](/img/structure/B13615496.png)





